Methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate
Overview
Description
“Methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate” is a chemical compound. It is a derivative of thiophene, a five-membered heterocyclic compound that contains sulfur . This compound is used in the synthesis of 4-nitro and 4-aminothienyl ureas, total synthesis of quinazolinocarboline alkaloids, and in preparation of thienopyrimidinone analogs .
Synthesis Analysis
Thiophene derivatives, including “this compound”, are synthesized using various methods. One of the common methods is the Gewald synthesis, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “this compound” includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . The compound also contains a carboxylate group (COO-) and an amino group (NH2), attached to the thiophene ring .Chemical Reactions Analysis
Thiophene derivatives, including “this compound”, can undergo various chemical reactions. For instance, they can react with hydrazonoyl chlorides in the presence of triethylamine to yield corresponding N-arylamidrazones .Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its empirical formula is C12H10ClNO2S, and its molecular weight is 267.73 .Scientific Research Applications
Genotoxic and Carcinogenic Potentials
- Thiophene derivatives, including Methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate, are used in products like pharmaceuticals and agrochemicals. A study assessed their genotoxic/mutagenic and carcinogenic potentials, using in vitro and in silico methodologies. These derivatives showed activity in specific assays, highlighting potential toxicological profiles (Lepailleur et al., 2014).
Chemical Synthesis and Reactivity
- Research has explored the reactions of Methyl 3-hydroxythiophene-2-carboxylate, closely related to the compound , for the synthesis of thiophene-2,4-diols and 3,5-dialkoxythiophene-2-carboxylic acids. This demonstrates its utility in organic synthesis (Corral & Lissavetzky, 1984).
Antimicrobial Activity
- Derivatives of 2-amino-4-(4-chlorophenyl)thiophene have been synthesized and assessed for antimicrobial activity. Such studies indicate the potential of this compound in developing new antimicrobial agents (Arora et al., 2013).
Synthesis of Novel Compounds
- The compound has been used in the synthesis of Methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates, showing its role in creating new chemical entities (Krinochkin et al., 2021).
Multi-component Synthesis
- It's involved in one-pot synthesis protocols, indicating its efficiency in producing complex molecules like tetrasubstituted thiophenes (Sahu et al., 2015).
Cyclization Reactions
- Studies have also examined its reactivity in cyclization reactions, creating novel heterocyclic compounds, which are crucial in pharmaceutical development (Hajjem et al., 2010).
Anticonvulsant Properties
- Research into anticonvulsant enaminones includes compounds structurally similar to this compound, suggesting potential neurological applications (Kubicki et al., 2000).
Cytotoxic Agents
- Novel thiophene and benzothiophene derivatives, related to this compound, have been synthesized and evaluated as anti-cancer agents. This research underscores its relevance in cancer treatment development (Mohareb et al., 2016).
CNS Depressant Activity
- Some derivatives have been studied for their CNS depressant activity, indicating potential applications in neurology and psychiatry (Bhattacharjee et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-16-12(15)11-10(14)8(6-17-11)7-4-2-3-5-9(7)13/h2-6H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYCNUKVNNNQSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)C2=CC=CC=C2Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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